molecular formula C27H44O8 B191910 Muristerone a CAS No. 38778-30-2

Muristerone a

Cat. No. B191910
CAS RN: 38778-30-2
M. Wt: 496.6 g/mol
InChI Key: LRJUYAVTHIEHAI-LHBNDURVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Muristerone A is a phytoecdysone compound that occurs naturally in the kaladana plant Ipomoea calonyction . It is an ecdysone analog that acts as an inducer of ecdysone-inducible gene expression systems in mammalian cells and transgenic animals . It stimulates Bcl-XL mRNA transcription and inhibits TRAIL- and hFasL-induced apoptosis in RKO cells .


Molecular Structure Analysis

Muristerone A has a molecular formula of C27H44O8 . It is a phytoecdysone compound, which means it is a plant steroid .


Physical And Chemical Properties Analysis

Muristerone A has a molecular weight of 496.6 g/mol . It is soluble in pyridine (10 mg/ml), yielding a clear, colorless to faint yellow solution. It is also soluble in methanol (1 mg/ml) and ethanol (0.5 mg/ml) .

Scientific Research Applications

  • Muristerone A has been utilized in an inducible system to study the proapoptotic activity of Bax mutants in gastrointestinal cancer. It was found that muristerone A induced apoptosis in cells transfected with wild-type BAX, but not in cells with BAX mutants, highlighting the functional significance of mutations at codon 169 of BAX in primary human tumors (Gil et al., 1999).

  • The compound is used in studies involving the ecdysone receptor (EcR) and ultraspiracle (Usp) nuclear receptors in insects. Muristerone A is used to induce ecdysteroid-dependent transcription in mammalian cells, particularly in the context of analyzing the formation of EcR/Usp complexes (Dutko-Gwóźdź et al., 2008).

  • In a study on cholesterol and unsaturated fatty acid biosynthesis, muristerone A was used to induce expression of nuclear sterol regulatory element-binding proteins (nSREBPs) in a cell line. This allowed for the exploration of individual roles of each SREBP in lipid synthesis (Pai et al., 1998).

  • It has been employed to study the interaction of phytoecdysteroid with the ecdysteroid receptor in Drosophila Kc cell line, helping to characterize the receptor and its interaction with ecdysteroids (Landon et al., 1988).

  • Muristerone A-induced nerve growth factor release from genetically engineered human dermal fibroblasts was studied for potential applications in peripheral nerve tissue engineering. This study demonstrated the in vitro and in vivo bioactivity of NGF released from transfected cells in the presence of Muristerone A (Patrick et al., 2001).

  • A study on the induction of human high K(M) 5'-nucleotidase in cultured 293 cells used muristerone A to induce nucleotidase activity, which led to changes in ribonucleoside triphosphate pools and cell growth rates (Gazziola et al., 1999).

  • Another application of muristerone A is in the study of inducible gene expression systems. It was found to be non-toxic across a panel of normal and cancer cell lines, unlike other inducers such as doxycycline (Xie et al., 2008).

  • Muristerone A was also involved in the development of a suicide gene-therapy strategy based on human caspase 8. The study explored the controlled apoptotic activity of a caspase 8-derived construct, indicating its potential in experimental gene therapy (Carlotti et al., 2005).

Safety And Hazards

When handling Muristerone A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O8/c1-14(2)6-7-20(31)25(5,33)19-8-9-26(34)15-10-21(32)27(35)13-17(29)16(28)11-24(27,4)22(15)18(30)12-23(19,26)3/h10,14,16-20,22,28-31,33-35H,6-9,11-13H2,1-5H3/t16-,17+,18+,19-,20+,22+,23+,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJUYAVTHIEHAI-LHBNDURVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959583
Record name 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Muristerone a

CAS RN

38778-30-2
Record name Muristerone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038778302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Muristerone a
Reactant of Route 2
Reactant of Route 2
Muristerone a
Reactant of Route 3
Muristerone a
Reactant of Route 4
Muristerone a
Reactant of Route 5
Muristerone a
Reactant of Route 6
Muristerone a

Citations

For This Compound
812
Citations
S Constantino, R Santos, S Gisselbrecht… - European Cytokine …, 2001 - jle.com
John Libbey Eurotext - European Cytokine Network - The ecdysone inducible gene expression system: unexpected effects of muristerone A and ponasterone A on cytokine signaling in …
Number of citations: 63 www.jle.com
CW Patrick Jr, B Zheng, X Wu, G Gurtner… - Tissue …, 2001 - liebertpub.com
… Muristerone A, an analog of ecdysone, was used as the … Transfected hDFBs in the presence of Muristerone A possessed … hDFBs in the presence of Muristerone A exhibited a maximum …
Number of citations: 38 www.liebertpub.com
L Canonica, B Danieli, I Weisz-Vincze… - Journal of the Chemical …, 1972 - pubs.rsc.org
Structure of muristerone A, a new phytoecdysone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) … Structure of muristerone A, a new …
Number of citations: 25 pubs.rsc.org
M Spindler-Barth, S Quack, P Rauch… - European Journal of …, 1997 - eje.cz
… This is shown for turkesterone/20-hydroxyecdysone and muristerone A using receptor preparations from the epithelial cell line from Chironomus tentans. For all compounds tested, the …
Number of citations: 13 www.eje.cz
J Gil, H Yamamoto, JM Zapata, JC Reed, M Perucho - Cancer research, 1999 - AACR
… (muristerone A)-inducible system in cultured human embryonal kidney 293 cells. Addition of muristerone A … Furthermore, muristerone A induced morphological changes characteristic of …
Number of citations: 71 aacrjournals.org
D No, TP Yao, RM Evans - Proceedings of the National …, 1996 - National Acad Sciences
… with no hormone or 1 ,uM muristerone A, respectively. (B) … activity with no hormone or 1 gzM muristerone A/50 ,M juvenile … with no hormone or 1 tLM muristerone A/1 ,M dexamethasone, …
Number of citations: 237 www.pnas.org
JG Pastorino, ST Chen, M Tafani, JW Snyder… - Journal of Biological …, 1998 - ASBMB
… Stably transfected Jurkat T cells were produced in which Bax expression is inducible by muristerone A. The cell death resulting from induction of the overexpression of Bax was …
Number of citations: 714 www.jbc.org
F Chen, F Zhang, J Rao, GP Studzinski - Anticancer research, 2000 - europepmc.org
… However, transfection with the muristerone A-inducible vector system produced four clones with low levels of expression of Sp1-170C. Muristerone A transiently induced higher levels of …
Number of citations: 39 europepmc.org
I Oehme, S Bösser, M Zörnig - Cell Death & Differentiation, 2006 - nature.com
… However, downregulation of this cell cycle inhibitor is not responsible for the antiapoptotic muristerone A activity since we used a muristerone A-inducible expression system to …
Number of citations: 67 www.nature.com
SS Kakar - Cancer research, 1998 - AACR
… Treatment of this cell line with either GnRH agonist (DLysA)GnRH or GnRH antagonist (Antide) resulted in a significant, timedependent decrease in cell proliferation in muristerone A-…
Number of citations: 18 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.